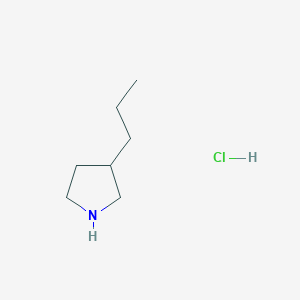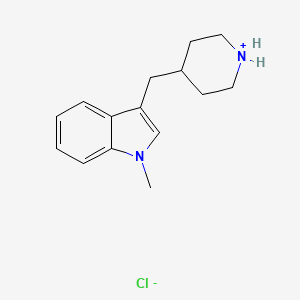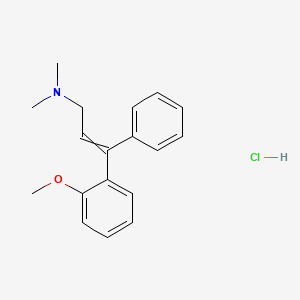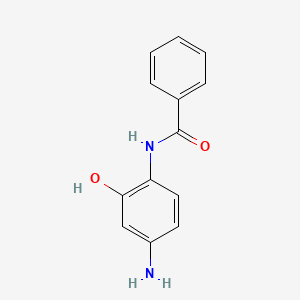![molecular formula C27H30O16 B13729633 3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B13729633.png)
3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one” is a complex organic molecule characterized by multiple hydroxyl groups, a benzofuran core, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds.
Introduction of Hydroxyl Groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Glycosylation: The attachment of sugar moieties using glycosyl donors and catalysts.
Esterification and Acylation: Using acyl chlorides or anhydrides to introduce ester and acyl groups.
Industrial Production Methods
Industrial production would likely involve optimizing these synthetic routes for scalability, including:
Catalyst Optimization: Using efficient catalysts to increase yield.
Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency.
Purification: Employing techniques like chromatography and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl or double bond functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the hydroxyl or acyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Catalysis: Studying the compound’s potential as a catalyst or catalyst precursor.
Biology
Enzyme Inhibition: Investigating the compound’s ability to inhibit specific enzymes.
Antioxidant Activity: Assessing its potential as an antioxidant.
Medicine
Drug Development: Exploring its potential as a lead compound for new drugs.
Therapeutic Applications: Investigating its effects on various diseases or conditions.
Industry
Material Science: Using the compound in the development of new materials with unique properties.
Agriculture: Exploring its potential as a biopesticide or growth regulator.
Wirkmechanismus
The compound’s mechanism of action would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to active sites of enzymes and preventing their activity.
Antioxidant Activity: Scavenging free radicals and preventing oxidative damage.
Signal Transduction: Modulating signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavonoids: Similar in structure with multiple hydroxyl groups and potential biological activities.
Polyphenols: Known for their antioxidant properties and presence in various plants.
Glycosides: Compounds with sugar moieties attached to other functional groups.
Uniqueness
This compound’s unique combination of functional groups and structural features sets it apart from other similar compounds, potentially offering distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C27H30O16 |
|---|---|
Molekulargewicht |
610.5 g/mol |
IUPAC-Name |
3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one |
InChI |
InChI=1S/C27H30O16/c28-7-12-17(33)20(36)23-22(40-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(38)27(39,25(15)42-23)43-26-21(37)19(35)16(32)13(8-29)41-26/h1-6,12-13,16-17,19-23,26,28-30,32-37,39H,7-8H2/b6-3+/t12?,13-,16-,17?,19+,20?,21-,22?,23?,26+,27?/m1/s1 |
InChI-Schlüssel |
AQMZAOSKHKZGNI-BRESOZKGSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C3=C(C(C2=O)(O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5C3OC(C(C5O)O)CO)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(O)OC4C(C(C(C(O4)CO)O)O)O)OC5C3OC(C(C5O)O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole](/img/structure/B13729578.png)
![6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13729585.png)
![3-[7,7,19,19-tetramethyl-20-[4-oxo-4-(2,3,5,6-tetrafluorophenoxy)butyl]-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13729590.png)

![9-Azabicyclo[3.3.1]nonan-3-one HCl](/img/structure/B13729606.png)

![8-[(Dihydroxybismuthino)oxy]quinoline](/img/structure/B13729619.png)


![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione](/img/structure/B13729631.png)
